Lipophilicity (XLogP3-AA) Comparison: N-Methyl vs. Primary Amine Analog
N-Methyl-p-(o-tolylazo)aniline exhibits an XLogP3-AA value of 4, indicating a significant increase in lipophilicity compared to its primary amine analog, p-(o-tolylazo)aniline, which has a computed XLogP3-AA of 3.4 [1][2]. This difference in partition coefficient, attributable to the N-methyl substitution, is a critical factor influencing membrane permeability and solvent partitioning behavior.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 |
| Comparator Or Baseline | p-(o-Tolylazo)aniline (CAS 6690-52-4); XLogP3-AA = 3.4 |
| Quantified Difference | ΔXLogP3-AA = +0.6 log units |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.6 log unit increase in lipophilicity corresponds to approximately a 4-fold increase in octanol-water partition coefficient, which can significantly alter the compound's behavior in biological assays and its suitability for specific industrial applications.
- [1] PubChem. (2025). N-Methyl-p-(o-tolylazo)aniline. Compound Summary for CID 28203. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). p-(o-Tolylazo)aniline. Compound Summary for CID 241918. National Center for Biotechnology Information. View Source
